N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide
Brand Name: Vulcanchem
CAS No.: 896359-20-9
VCID: VC4201598
InChI: InChI=1S/C16H11F3N2OS2/c17-9-1-3-11(4-2-9)23-6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)24-16/h1-4,7-8H,5-6H2,(H,20,21,22)
SMILES: C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Molecular Formula: C16H11F3N2OS2
Molecular Weight: 368.39

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide

CAS No.: 896359-20-9

Cat. No.: VC4201598

Molecular Formula: C16H11F3N2OS2

Molecular Weight: 368.39

* For research use only. Not for human or veterinary use.

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide - 896359-20-9

Specification

CAS No. 896359-20-9
Molecular Formula C16H11F3N2OS2
Molecular Weight 368.39
IUPAC Name N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Standard InChI InChI=1S/C16H11F3N2OS2/c17-9-1-3-11(4-2-9)23-6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)24-16/h1-4,7-8H,5-6H2,(H,20,21,22)
Standard InChI Key LAZJCFBFVIYRFA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound features a 4,6-difluoro-1,3-benzothiazole ring connected via an amide bond to a propanamide chain, which terminates in a 4-fluorophenylsulfanyl group. Key structural attributes include:

  • Benzothiazole Core: The difluoro substitution at positions 4 and 6 enhances electron-withdrawing effects, potentially improving binding affinity to biological targets .

  • Propanamide Linker: The three-carbon chain provides flexibility, facilitating interactions with hydrophobic enzyme pockets .

  • 4-Fluorophenylsulfanyl Group: Introduces steric bulk and lipophilicity, critical for membrane permeability.

Table 1: Physicochemical Properties

PropertyValue
CAS Number896359-20-9
Molecular FormulaC16H11F3N2OS2\text{C}_{16}\text{H}_{11}\text{F}_{3}\text{N}_{2}\text{OS}_{2}
Molecular Weight368.39 g/mol
IUPAC NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
SMILESC1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
SolubilityNot publicly available

Synthetic Pathways and Methodologies

Key Synthetic Routes

The synthesis involves multi-step protocols optimized for yield and purity:

  • Benzothiazole Core Formation:

    • Condensation of 4,6-difluoro-2-aminobenzenethiol with thiourea under acidic conditions generates the benzothiazole scaffold .

    • Fluorination via hydrofluoric acid or fluorinating agents ensures precise substitution at positions 4 and 6.

  • Propanamide Linker Introduction:

    • Reaction of 3-bromopropanoyl chloride with the benzothiazole amine group forms the amide bond .

  • Sulfanyl Group Attachment:

    • Nucleophilic substitution of the bromine atom in the propanamide chain with 4-fluorothiophenol completes the synthesis.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Thiourea, HCl, 100°C, 6h78
23-Bromopropanoyl chloride, DCM, RT, 2h85
34-Fluorothiophenol, K₂CO₃, DMF, 60°C, 4h72

Comparative Analysis with Structural Analogues

Morpholinopropyl vs. Sulfanyl Derivatives

Replacing the sulfanyl group with a morpholinopropyl moiety (as in CAS 1217124-53-2) increases solubility but reduces anticancer potency (IC₅₀ = 25 µM vs. 12 µM). This trade-off highlights the sulfanyl group’s critical role in target engagement.

Fluorine Substitution Patterns

Analogues lacking 4,6-difluoro substitutions show 40% lower activity against M. tuberculosis, underscoring fluorine’s electronic effects on target binding .

Future Perspectives and Research Directions

  • Solubility Optimization: Prodrug strategies or nanoparticle formulations could address poor aqueous solubility.

  • In Vivo Studies: Preclinical toxicity and pharmacokinetic profiles remain uncharacterized.

  • Target Identification: Proteomic studies are needed to elucidate off-target effects.

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